molecular formula C26H28N6OS B12702289 Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)- CAS No. 142287-37-4

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-

Cat. No.: B12702289
CAS No.: 142287-37-4
M. Wt: 472.6 g/mol
InChI Key: AXCVDDMKLXLCRV-UHFFFAOYSA-N
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Description

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-: is a complex organic compound that belongs to the class of pyrimidopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrimidopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as methyl, phenyl, and piperazinyl groups through nucleophilic or electrophilic substitution reactions.

    Thioether Formation: Incorporation of the thioether linkage via thiol-ene reactions or other sulfur-based chemistry.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Various substitution reactions can occur, including halogenation, alkylation, and acylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: Interaction with biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases such as cancer, infections, and neurological disorders.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of pyrimido(4,5-d)pyrimidin-4(1H)-one derivatives typically involves:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, such as kinase pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.

    Thioether-Linked Compounds: Other compounds containing thioether linkages with varying biological activities.

Uniqueness

The uniqueness of pyrimido(4,5-d)pyrimidin-4(1H)-one, 7-methyl-1-phenyl-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

142287-37-4

Molecular Formula

C26H28N6OS

Molecular Weight

472.6 g/mol

IUPAC Name

7-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C26H28N6OS/c1-20-27-19-23-24(28-20)32(22-11-6-3-7-12-22)26(29-25(23)33)34-18-8-13-30-14-16-31(17-15-30)21-9-4-2-5-10-21/h2-7,9-12,19H,8,13-18H2,1H3

InChI Key

AXCVDDMKLXLCRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)N(C(=NC2=O)SCCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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